molecular formula C8H4Cl2O3 B14012450 2,5-Dichloro-3-formylbenzoic acid

2,5-Dichloro-3-formylbenzoic acid

Katalognummer: B14012450
Molekulargewicht: 219.02 g/mol
InChI-Schlüssel: QTCFWOLQDDWGNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-3-formylbenzoic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions, and a formyl group is substituted at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-formylbenzoic acid typically involves the chlorination of 3-formylbenzoic acid. One common method is the reaction of 3-formylbenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 5th positions.

Industrial Production Methods

For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the use of thionyl chloride for chlorination, followed by hydrolysis to obtain the desired product. This method is advantageous due to its high yield and relatively simple reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-3-formylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-carboxybenzoic acid.

    Reduction: 2,5-Dichloro-3-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-3-formylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 2,5-Dichloro-3-formylbenzoic acid depends on its chemical reactivity. The formyl group can participate in various reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The chlorine atoms can undergo substitution reactions, allowing for the introduction of different substituents. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-2-formylbenzoic acid
  • 2,4-Dichloro-3-formylbenzoic acid
  • 2,6-Dichloro-3-formylbenzoic acid

Uniqueness

2,5-Dichloro-3-formylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the formyl group. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. The compound’s ability to undergo selective reactions makes it a valuable intermediate in the synthesis of various organic molecules.

Eigenschaften

Molekularformel

C8H4Cl2O3

Molekulargewicht

219.02 g/mol

IUPAC-Name

2,5-dichloro-3-formylbenzoic acid

InChI

InChI=1S/C8H4Cl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3H,(H,12,13)

InChI-Schlüssel

QTCFWOLQDDWGNC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C=O)Cl)C(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.